REACTION_CXSMILES
|
NC1N=CC=CC=1C(O)=O.[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([F:21])[CH:20]=1)[NH:17][C:16](=O)[C:15]2=[O:23].[NH:24]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:27](=[O:28])C1=O>>[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([F:21])[CH:20]=1)[N:17]1[C:16](=[N:24][C:34]3[C:29]([C:27]1=[O:28])=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:15]2=[O:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=C(C1)F)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=C(C1)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |